DL-Ethionine
Overview
Description
DL-Ethionine is a non-proteinogenic amino acid structurally related to methionine, with an ethyl group in place of the methyl group1. It is an antimetabolite and methionine antagonist1. It prevents amino acid incorporation into proteins and interferes with cellular use of adenosine triphosphate (ATP)1. Because of these pharmacological effects, ethionine is highly toxic and is a potent carcinogen1.
Synthesis Analysis
DL-Methionine is mainly produced by chemical synthesis from methyl mercaptan, acrolein, and hydrogen cyanide2. The whole process has been running at Evonik Degussa, Germany, for 50 years and contributes with a capacity of 580,000 annual tons (Q4 2014) to 60 % of the DL-methionine worldwide capacity of about 12.
Molecular Structure Analysis
The molecular formula of DL-Ethionine is C6H13NO2S3. The InChI is InChI=1S/C6H13NO2S/c1-2-10-4-3-5 (7)6 (8)9/h5H,2-4,7H2,1H3, (H,8,9)3. The Canonical SMILES is CCSCCC (C (=O)O)N3.
Chemical Reactions Analysis
Oxidations of DL-ethionine by Pt(IV) anticancer model complexes trans-[PtX2(CN4)]2- (X = Cl or Br) were analyzed by time-resolved and stopped-flow spectral techniques4.
Physical And Chemical Properties Analysis
DL-Ethionine is a white crystalline flake3. Its molecular weight is 163.24 g/mol3. The COA of DL-Ethionine contains the actual results obtained from testing performed as part of quality control6.
Scientific Research Applications
Acceleration of Aging Changes in Exorbital Lacrimal Gland
- DL-ethionine affects functional capacities and morphologic appearances of various cells, particularly epithelial cells with active secretory functions. This property has been observed in a study involving the exorbital lacrimal gland of rats (Benson, 1964).
Selective Inhibition of Blue-Green Algal Growth
- DL-ethionine has demonstrated inhibitory effects on the multiplication of blue-green algae, making it a potential tool for controlling algal growth in certain environments (Aaronson & Ardois, 1971).
Inhibition of Liver Ribonucleic Acid Synthesis
- Administration of DL-ethionine in rats inhibits liver ribonucleic acid (RNA) synthesis, which is correlated with decreases in adenosine triphosphate (ATP) concentration and precedes the inhibition of protein synthesis (Villa-Treviño, Shull, & Farber, 1966).
Studies on Ethionine-induced Fatty Liver
- DL-ethionine administration affects lipid and nucleotide metabolism in rat liver, potentially influencing the development of fatty liver conditions (Puddu, Caldarera, & Marchetti, 1967).
Influence on Cell-mediated and Humoral Immunity
- Ethionine, suspected to be a carcinogen, affects cell-mediated and humoral immunity, indicating potential relevance to health and immune responsiveness (Radix, Walters, & Adkins, 1983).
Effect on Tumor Growth and Liver Amino Acids
- DL-ethionine influences tumor growth and amino acid content in the liver of rats, showing potential as a tool for understanding and managing certain cancers (Levy, Montanez, Murphy, & Dunn, 1953).
Enhancement of Biotinidase Activity
- DL-ethionine enhances the activity of liver biotinidase, an enzyme involved in the hydrolysis of biotinylesters and biotinylpeptides (Kontinen & Pispa, 1987).
Comparison of Carcinogenic and Mutagenic Properties
- The study compares carcinogenic, mutagenic, and biochemical properties of DL-ethionine with S-vinylhomocysteine, a related compound, to understand their roles in carcinogenesis (Leopold, Miller, & Miller, 1982).
Effect on Growth and Liver Metabolism
- DL-ethionine impacts growth, liver glycogen and lipids, and activities of certain liver enzymes when administered to chickens (Yamada & Takahashi, 1977).
Role in Virus Propagation
- DL-ethionine prevents the propagation of influenza PR8 virus, suggesting a role in virus biosynthesis and potential therapeutic applications (Ackermann, 1951).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-ethylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZPLKKBSSKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Record name | DL-ETHIONINE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020579 | |
Record name | dl-Ethionine | |
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Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |
Record name | DL-ETHIONINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20354 | |
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Solubility |
1 to 5 mg/mL at 64 °F (NTP, 1992) | |
Record name | DL-ETHIONINE | |
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Product Name |
DL-Ethionine | |
CAS RN |
67-21-0, 535-32-0, 13073-35-3 | |
Record name | DL-ETHIONINE | |
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Record name | DL-Ethionine | |
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Record name | Ethionine, DL- | |
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Record name | D-Ethionine | |
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Record name | Ethionine | |
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Record name | DL-ETHIONINE | |
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Record name | Homocysteine, S-ethyl- | |
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Record name | dl-Ethionine | |
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Record name | DL-2-amino-4-(ethylthio)butyric acid | |
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Record name | ETHIONINE, DL- | |
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Melting Point |
516 to 523 °F (decomposes) (NTP, 1992) | |
Record name | DL-ETHIONINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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